N-(Azido-PEG3)-NH-PEG3-acid

PROTAC Conjugation Efficiency Steric Hindrance

N-(Azido-PEG3)-NH-PEG3-acid (CAS 2183440-72-2, C₁₇H₃₄N₄O₈, MW 422.5 g/mol) is a branched polyethylene glycol (PEG) derivative that functions as a heterotrifunctional linker. It contains a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a terminal carboxylic acid for amide bond formation via EDC/DCC activation, and a secondary amine that serves as an additional branching point for further conjugation.

Molecular Formula C17H34N4O8
Molecular Weight 422.5 g/mol
Cat. No. B15541899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-NH-PEG3-acid
Molecular FormulaC17H34N4O8
Molecular Weight422.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23)
InChIKeyCDPBBXHRNSHWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Azido-PEG3)-NH-PEG3-acid: A Branched, Dual-PEG3 Linker for PROTAC Synthesis and Bioconjugation


N-(Azido-PEG3)-NH-PEG3-acid (CAS 2183440-72-2, C₁₇H₃₄N₄O₈, MW 422.5 g/mol) is a branched polyethylene glycol (PEG) derivative that functions as a heterotrifunctional linker [1]. It contains a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a terminal carboxylic acid for amide bond formation via EDC/DCC activation, and a secondary amine that serves as an additional branching point for further conjugation . As a non-cleavable PEG-based PROTAC linker, it is primarily employed to connect E3 ubiquitin ligase ligands to target protein ligands, enabling the synthesis of proteolysis-targeting chimeras [2].

Why N-(Azido-PEG3)-NH-PEG3-acid Cannot Be Replaced by Generic PEG Linkers or Simple Azido-Acid Analogs


The branched, dual-PEG3 architecture of N-(Azido-PEG3)-NH-PEG3-acid is chemically distinct from both linear monofunctional PEGs (e.g., mPEG-COOH) and simple heterobifunctional linkers (e.g., Azido-PEG3-acid). The internal secondary amine creates a third reactive node, enabling divergent synthetic strategies that are impossible with linear analogs . Furthermore, the presence of two discrete PEG3 chains—rather than a single PEG4 or PEG6 chain—results in a unique combination of spacer length, hydrophilicity (LogP = -3), and steric profile that directly influences PROTAC ternary complex formation and degradation efficiency . Simple substitution with a linear Azido-PEG4-acid or Azido-PEG3-acid eliminates both the branching capability and the specific molecular geometry that define this compound's performance characteristics .

Quantitative Differentiation of N-(Azido-PEG3)-NH-PEG3-acid: Linker Length, Conjugation Efficiency, Hydrophilicity, and Structural Advantages


Conjugation Yield Advantage: PEG3 Linker Length vs. PEG1 Linker

Systematic studies on polymer-protein conjugation demonstrate that increasing the ethylene glycol (EG) linker length from 1 to 3 units significantly improves conjugation yields by reducing steric hindrance. For bovine serum albumin (BSA) conjugation, the yield increased from 10% with a 1-EG linker to 24% with a 3-EG linker, representing a 140% relative increase. Further extension to 4 or 6 EG units yielded no additional benefit [1]. This establishes the 3-EG (PEG3) length as the optimal minimal spacer for maximizing conjugation efficiency while avoiding the diminishing returns and increased synthetic complexity of longer chains. N-(Azido-PEG3)-NH-PEG3-acid provides this optimal PEG3 length on both arms of its branched architecture, enabling efficient dual conjugation without the steric penalty associated with shorter (PEG1, PEG2) or bulkier (PEG4+) linkers.

PROTAC Conjugation Efficiency Steric Hindrance

Hydrophilicity Benchmark: LogP Value of N-(Azido-PEG3)-NH-PEG3-acid vs. Branched PEG4 Analogs

The octanol-water partition coefficient (LogP) is a critical determinant of linker hydrophilicity and, consequently, the aqueous solubility of PROTACs and bioconjugates. N-(Azido-PEG3)-NH-PEG3-acid exhibits a calculated LogP of -3, indicating high hydrophilicity and excellent aqueous compatibility . In contrast, a closely related branched PEG linker, NH-bis-PEG4, displays a calculated LogP of -3.13 . The minimal difference of 0.13 LogP units demonstrates that N-(Azido-PEG3)-NH-PEG3-acid achieves comparable hydrophilicity to a PEG4-based branched linker while utilizing a shorter PEG3 architecture. This suggests that the dual-PEG3 design effectively balances spacer length with aqueous solubility, offering a potentially more compact molecular footprint without sacrificing the solubility benefits typically associated with longer PEG chains.

Hydrophilicity LogP Aqueous Solubility

Functional Trifunctionality: Azide, Carboxylic Acid, and Secondary Amine vs. Linear Azido-PEG3-acid

Linear heterobifunctional linkers such as Azido-PEG3-acid (MW 247.2 g/mol) provide only two functional groups: a terminal azide and a terminal carboxylic acid, with a single PEG3 spacer between them . In contrast, N-(Azido-PEG3)-NH-PEG3-acid (MW 422.5 g/mol) introduces a secondary amine branching point that creates a third reactive site. This internal amine is reactive with carboxylic acids, activated NHS esters, and carbonyl compounds, enabling orthogonal conjugation strategies that are impossible with linear analogs . Quantitatively, the presence of this third functional group doubles the potential conjugation capacity from a bifunctional to a trifunctional system, while the molecular weight increase of 175.3 g/mol (+71% relative to Azido-PEG3-acid) reflects the added synthetic utility rather than inert mass .

Heterotrifunctional Branching Click Chemistry

Optimal Research and Industrial Applications for N-(Azido-PEG3)-NH-PEG3-acid Based on Quantitative Differentiation


PROTAC Synthesis Requiring Maximal Conjugation Efficiency with Compact Linker Geometry

For PROTAC development where linker length directly influences ternary complex formation and degradation efficiency, the PEG3 spacer length of N-(Azido-PEG3)-NH-PEG3-acid provides the optimal balance between steric relief and spatial constraint. Evidence from polymer-protein conjugation studies demonstrates that 3-EG linkers achieve a 140% relative increase in conjugation yield compared to 1-EG linkers (24% vs. 10% yield) without the diminishing returns observed with longer PEG4 or PEG6 chains [1]. The branched architecture further enables simultaneous attachment of two distinct ligands (E3 ligase ligand and target protein ligand) via the azide and carboxylic acid termini, while the internal amine remains available for orthogonal functionalization or biotin tagging.

Aqueous Bioconjugation Workflows Requiring High Hydrophilicity Without Long PEG Chains

N-(Azido-PEG3)-NH-PEG3-acid exhibits a calculated LogP of -3, which is comparable to the LogP of -3.13 reported for branched PEG4 analogs . This quantitative similarity in hydrophilicity—despite the compound's shorter PEG3 architecture—makes it particularly suitable for aqueous bioconjugation reactions where minimizing linker length is advantageous (e.g., to reduce immunogenicity or improve cell permeability) but maintaining high solubility is essential to prevent aggregation of hydrophobic payloads. The compound's ability to achieve PEG4-like solubility with PEG3-like dimensions offers a strategic advantage in designing compact, soluble conjugates.

Multi-Step Bioconjugation Requiring Orthogonal and Sequential Reactions

Unlike linear Azido-PEG3-acid, which offers only two reactive sites (azide and carboxylic acid), N-(Azido-PEG3)-NH-PEG3-acid provides three distinct functional groups: an azide for CuAAC/SPAAC click chemistry, a carboxylic acid for EDC/DCC-mediated amide bond formation, and a secondary amine reactive with activated esters and carbonyls . This trifunctionality supports sequential, orthogonal conjugation strategies—for example, first attaching a targeting moiety via the carboxylic acid, then a fluorophore via the azide group, and finally a purification tag via the amine—all within a single, well-defined linker scaffold. This reduces the number of synthetic steps and purification cycles required compared to using multiple bifunctional linkers.

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